molecular formula C9H18F2N2O2 B6229632 tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate CAS No. 2357047-22-2

tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate

Cat. No.: B6229632
CAS No.: 2357047-22-2
M. Wt: 224.2
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Description

tert-Butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate: is a chemical compound with the molecular formula C₈H₁₆F₂N₂O₂ and a molecular weight of 210.22 g/mol . This compound is of interest due to its unique structure, which includes both fluorine atoms and a carbamate group, making it a valuable subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2,2-difluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of fluorinated carbamates on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.

Medicine: In medicine, this compound may have potential therapeutic applications due to its unique chemical properties. Research is ongoing to explore its potential as a drug candidate for various medical conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its incorporation into polymers or other materials can improve their performance in specific applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The carbamate group may also play a role in its mechanism of action by forming covalent bonds with target molecules .

Comparison with Similar Compounds

  • tert-Butyl N-(3-amino-2,2-difluoropropyl)carbamate
  • tert-Butyl N-(3-amino-2,2-difluoropropyl)-N-ethylcarbamate

Uniqueness: tert-Butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate is unique due to the presence of both fluorine atoms and a methyl group on the carbamate nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2357047-22-2

Molecular Formula

C9H18F2N2O2

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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